2-S-Thiuronium ethanesulfonate
CAS No.: 108710-70-9
Cat. No.: VC20783268
Molecular Formula: C3H8N2O3S2
Molecular Weight: 186.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 108710-70-9 |
---|---|
Molecular Formula | C3H8N2O3S2 |
Molecular Weight | 186.24 g/mol |
IUPAC Name | 2-(C-aminocarbonimidoyl)sulfanylethanesulfonic acid |
Standard InChI | InChI=1S/C3H8N2O3S2/c4-3(5)9-1-2-10(6,7)8/h1-2H2,(H3,4,5)(H,6,7,8)/i3+2 |
Standard InChI Key | LTHWZZOUNJCHES-YZRHJBSPSA-N |
Isomeric SMILES | C(CS(=O)(=O)O)S[14C](=N)N |
SMILES | C(CS(=O)(=O)O)SC(=N)N |
Canonical SMILES | C(CS(=O)(=O)O)SC(=N)N |
Introduction
Chemical Properties
2-S-Thiuronium ethanesulfonate possesses distinct chemical characteristics that contribute to its scientific utility. The compound features a thiouronium group attached to an ethanesulfonate moiety, creating a molecule with specific reactivity patterns that enable its various applications in research contexts.
Table 1: Chemical Properties of 2-S-Thiuronium Ethanesulfonate
Property | Value |
---|---|
CAS Number | 108710-70-9 |
Molecular Formula | C3H8N2O3S2 |
Molecular Weight | 186.24 g/mol |
Chemical Class | Thiouronium salts |
Usage Restrictions | For research use only; not for human or veterinary use |
The molecular structure of 2-S-Thiuronium ethanesulfonate features a delocalized positive charge on the thiouronium functionality, which facilitates dynamic rotameric processes and contributes to its reactivity with specific chemical groups, particularly amino groups on proteins.
Synthesis Methods
The production of 2-S-Thiuronium ethanesulfonate can be achieved through several methods, with different approaches suitable for laboratory and industrial settings.
Laboratory Synthesis
The most common laboratory synthesis pathway involves the reaction of sodium 2-bromomethanesulfonate with thiourea. This alkylation reaction introduces a delocalized positive charge to the thiourea functionality, which is key to the compound's subsequent reactivity. The reaction proceeds via nucleophilic substitution, with the sulfur atom of thiourea attacking the carbon attached to the bromine in the methanesulfonate precursor.
Industrial Production Methods
In industrial settings, the preparation typically follows a different pathway:
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Ethylene dichloride is treated with sodium sulfite in an aqueous alcoholic solution to form sodium 2-chloroethanesulfonate
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This intermediate is then reacted with thiourea in the presence of a catalyst such as sodium bromide
This two-step process allows for more efficient large-scale production while maintaining the purity and reactivity of the final product.
Applications in Research
2-S-Thiuronium ethanesulfonate has found valuable applications in scientific research, particularly in the study of proteins and biological membranes.
Membrane Protein Topology Studies
One of the most significant applications of 2-S-Thiuronium ethanesulfonate is in determining the orientation and arrangement of membrane proteins. When used in its radiolabeled form (2-S-[14C]thiuroniumethanesulfonate), the compound serves as an effective guanidinating reagent that reacts with the epsilon-amino groups of accessible lysyl residues in membrane proteins under relatively mild labeling conditions .
A critical property that makes this compound particularly valuable for membrane studies is its impermeability to intracytoplasmic membranes. This characteristic allows researchers to specifically label proteins on one side of a membrane without affecting those on the other side, enabling precise determination of protein orientation and topology .
Protein Modification and Analysis
The reaction between 2-S-Thiuronium ethanesulfonate and lysyl residues produces homoarginyl residues, which can serve as markers for protein tracking and analysis. Model studies have shown that these resulting homoarginyl residues can act as new cleavage sites for trypsin, although only at a very slow rate of hydrolysis, providing potential for selective protein digestion strategies .
Table 2: Research Applications and Findings
Mechanism of Action
The primary mechanism of action of 2-S-Thiuronium ethanesulfonate involves its ability to react with amino groups on proteins, which can facilitate various biochemical processes, including protein labeling and modification.
The chemical reaction can be represented as:
Protein-Lys-NH₂ + 2-S-Thiuronium ethanesulfonate → Protein-Lys-NH-C(=NH)-NH₂ (Homoarginyl residue) + Byproduct
This modification serves as a chemical tag that can be tracked through various analytical methods, particularly when the radiolabeled form of the reagent is used .
Case Study: Application in Bacterial Membrane Research
Research using 2-S-Thiuronium ethanesulfonate has provided valuable insights into membrane protein orientation, particularly in photosynthetic bacteria. In studies with Rhodobacter sphaeroides, the reagent was used to investigate the arrangement of light-harvesting proteins in the intracytoplasmic membrane .
This research confirmed the asymmetric orientation of the light-harvesting proteins, with their N-termini on the cytoplasmic side of the intracytoplasmic membrane. In the case of the B870 alpha subunit, the protein was shown to be transmembrane with its C-terminus on the periplasmic side of the membrane . These findings demonstrate the practical utility of 2-S-Thiuronium ethanesulfonate in resolving complex biological structures.
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